4-哌啶乙醇

描述

Synthesis Analysis

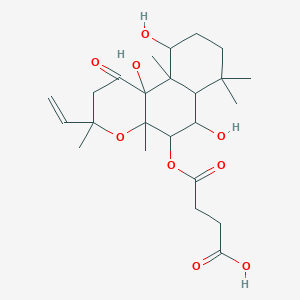

The synthesis of 4-Piperidineethanol and related compounds involves several key strategies to achieve enantiopure products, which are crucial for the development of pharmaceuticals and other active compounds. For instance, enzymatic kinetic resolution has been employed for the synthesis of 2-Piperidineethanol, highlighting the importance of achieving enantiopure compounds through both synthetic and enzymatic methods. This process allows for the creation of natural and synthetic compounds starting from enantiopure piperidineethanol, demonstrating its utility as a versatile chemical building block (Perdicchia et al., 2015).

Molecular Structure Analysis

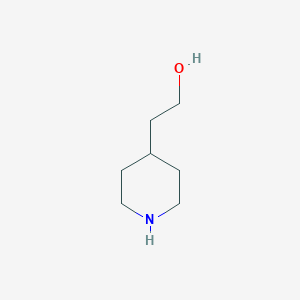

The molecular structure of 4-Piperidineethanol facilitates its involvement in diverse chemical reactions. The piperidine ring, with its nitrogen atom, offers a site for nucleophilic attack, while the ethanol group can be easily modified or used in the formation of esters and ethers. This structural versatility is a key attribute that makes 4-Piperidineethanol a valuable scaffold in organic synthesis.

Chemical Reactions and Properties

4-Piperidineethanol undergoes various chemical reactions that are instrumental in the synthesis of complex molecules. For example, it can be used in gold-catalyzed formal [4 + 2] synthesis approaches toward piperidin-4-ones, demonstrating its role in facilitating ring closure and complexity building in synthetic organic chemistry (Cui et al., 2009). Additionally, the compound is involved in diastereoselective synthesis methods, providing platforms for drug discovery through the controlled creation of 2,4-disubstituted piperidines (Watson et al., 2000).

科学研究应用

酶促合成和衍生物应用

合成和酶促衍生物合成方法:2-哌啶乙醇已被用于合成各种天然和合成化合物,利用其立体中心和官能醇基进行对映选择性合成。已经开发出合成和酶促方法来分离 2-哌啶乙醇的消旋混合物,从而能够生产对映纯衍生物以进行进一步的化学合成 (Perdicchia 等,2015)。

抗癌和治疗潜力

细胞毒活性及 DNA 结合:含有哌啶部分的新型萘酰亚胺衍生物(包括 4-哌啶乙醇)已显示出对各种癌细胞系具有有效的细胞毒活性。这些衍生物还表现出有趣的 DNA 结合行为,表明在癌症治疗和细胞成像中具有潜在应用 (Wang 等,2016)。

抗分泌和神经保护特性

胃抗分泌剂:4-哌啶乙醇的衍生物已被探索其胃抗分泌特性,导致开发出没有抗胆碱能活性的化合物,这有利于消化性溃疡的治疗。由于其有希望的抗分泌作用,其中一些化合物已进入临床试验 (Scott 等,1983)。

神经保护活性:在脑缺血模型中已证明了与 4-哌啶乙醇结构相似的化合物的保护神经功效,突出了它们作为神经系统疾病治疗剂的潜力。这些化合物选择性地靶向前脑中的受体,为神经保护提供了集中的方法 (Menniti 等,1997)。

化学性质和反应

解离常数和热解:已经确定了 1-哌啶乙醇和相关化合物的解离常数,为理解它们在各种条件下的化学行为提供了有价值的信息。此外,热解研究表明 2-哌啶乙醇可以发生反应生成 2,3-脱氢哌啶烯胺,这在合成化学中很有用 (Xu 等,1993); (Cook 等,2005)。

抗菌和抗分枝杆菌作用

抗分枝杆菌螺哌啶-4-酮:源自 4-哌啶乙醇的螺哌啶-4-酮显示出显着的抗分枝杆菌活性,表明它们作为针对结核分枝杆菌和其他相关菌株的新治疗剂的潜力。这突出了该化合物的多功能性和在开发新型抗菌治疗中的潜力 (Kumar 等,2008)。

安全和危害

4-Piperidineethanol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

4-Piperidineethanol, a cyclic secondary amine, is a key component in the synthesis of various pharmaceuticals . .

Mode of Action

Piperidine derivatives have been found to exhibit significant interactions with their targets . For instance, 4,4-disubstituted N-benzyl piperidines have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include temperature, pH, presence of alternative electron acceptors, and nutrient availability . .

属性

IUPAC Name |

2-piperidin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSQQXKSEFZAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060749 | |

| Record name | 4-Piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidineethanol | |

CAS RN |

622-26-4 | |

| Record name | 4-Piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidineethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-4-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Piperidineethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRR3T9QR54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the applications of 4-Piperidineethanol in polymer chemistry?

A1: 4-Piperidineethanol serves as a precursor to synthesize novel monomers for temperature-sensitive polymers. For instance, it reacts with acryloyl chloride to produce 4-piperidineethanolacrylamide. This monomer can then be polymerized to form poly(4-piperidineethanolacrylamide) (PPEA) []. PPEA exhibits promising thermoresponsive properties, making it a potential alternative to commonly used temperature-sensitive polymers like poly(N-isopropylacrylamide) (PNIPA) [].

Q2: How does the structure of 4-Piperidineethanol relate to the properties of the resulting polymers?

A2: The cyclic piperidine ring in 4-Piperidineethanol influences the lower critical solution temperature (LCST) of the resulting polymers. When incorporated into polyacrylamides, this structure contributes to the polymer's temperature sensitivity []. Researchers are exploring the impact of different alkyl groups, including those derived from 4-Piperidineethanol, on the LCST and critical flocculation temperature (CFT) of these polymers [].

Q3: Can 4-Piperidineethanol be used to synthesize other biologically active compounds?

A3: Yes, 4-Piperidineethanol can be incorporated into more complex molecules, such as naphthalimide derivatives. Studies have shown that incorporating 4-Piperidineethanol, as well as other piperidine moieties, into the naphthalimide structure can significantly influence the compound's cytotoxic activity against various cancer cell lines []. This suggests its potential use in developing novel anticancer agents.

Q4: What is the most common synthesis route for 4-Piperidineethanol?

A4: A high-yielding synthesis method for 4-Piperidineethanol involves a two-step process starting from 4-methylpyridine. The first step involves reacting 4-methylpyridine with formaldehyde, followed by a reduction using a palladium on carbon (10% Pd-C) catalyst. This method has been reported to produce 4-Piperidineethanol with an overall yield of 91% [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

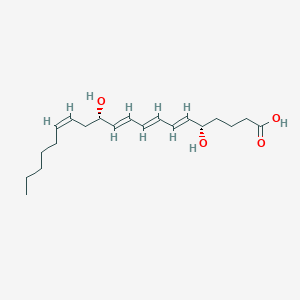

![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)

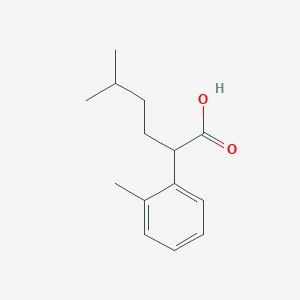

![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)

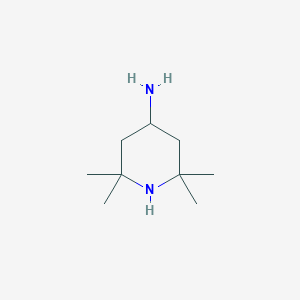

![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)